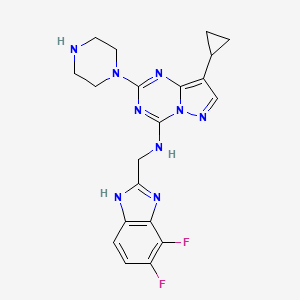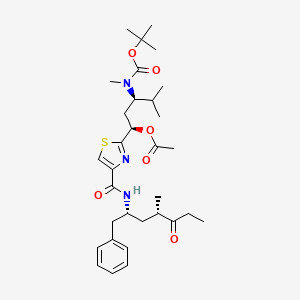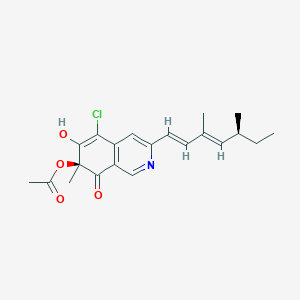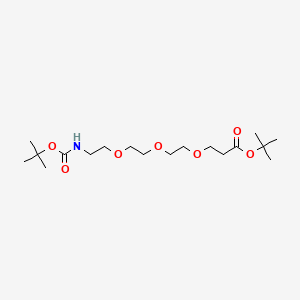
Cdk12-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cdk12-IN-6 is a pyrazolotriazine compound known for its potent inhibitory activity against cyclin-dependent kinase 12 (CDK12). CDK12 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and maintaining genomic stability. The inhibition of CDK12 has significant implications in cancer therapy, particularly in targeting tumors with defects in DNA damage response pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cdk12-IN-6 involves multiple steps, starting with the preparation of the pyrazolotriazine core. The reaction conditions typically include the use of high temperatures and specific catalysts to facilitate the formation of the desired compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Cdk12-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds .
Applications De Recherche Scientifique
Cdk12-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of CDK12 in various chemical reactions and pathways.
Biology: Employed in research to understand the biological functions of CDK12, particularly in gene transcription and DNA damage response.
Medicine: Investigated as a potential therapeutic agent for cancer treatment, especially in tumors with defective DNA repair mechanisms.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CDK12
Mécanisme D'action
Cdk12-IN-6 exerts its effects by binding to the hydrophobic pocket of CDK12, preventing its phosphorylation activity. This inhibition blocks the subsequent signaling pathways involved in transcription and DNA damage repair. The molecular targets of this compound include the C-terminal domain of RNA polymerase II and various transcription factors .
Comparaison Avec Des Composés Similaires
Similar Compounds
SR-4835: A noncovalent dual inhibitor of CDK12 and CDK13.
LL-K12-18: A dual-site molecular glue that enhances the degradation of cyclin K.
Uniqueness
Cdk12-IN-6 is unique due to its high specificity and potency against CDK12. Unlike other inhibitors, it has a lower IC50 value, indicating stronger inhibitory activity at lower concentrations. This makes it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C20H21F2N9 |
|---|---|
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
8-cyclopropyl-N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-2-piperazin-1-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C20H21F2N9/c21-13-3-4-14-17(16(13)22)27-15(26-14)10-24-19-29-20(30-7-5-23-6-8-30)28-18-12(11-1-2-11)9-25-31(18)19/h3-4,9,11,23H,1-2,5-8,10H2,(H,26,27)(H,24,28,29) |
Clé InChI |
BQWUTZRKMIAITL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C3N=C(N=C(N3N=C2)NCC4=NC5=C(N4)C=CC(=C5F)F)N6CCNCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate](/img/structure/B11934587.png)



![2-Bromo-4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B11934602.png)

![N-[1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-propylpentanamide](/img/structure/B11934613.png)

![4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11934632.png)
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934636.png)
![[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid](/img/structure/B11934641.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate](/img/structure/B11934646.png)
![3-[2-[2-[2-[bis[3-(dodecylamino)-3-oxopropyl]amino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]ethylamino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide](/img/structure/B11934653.png)
![1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B11934655.png)
